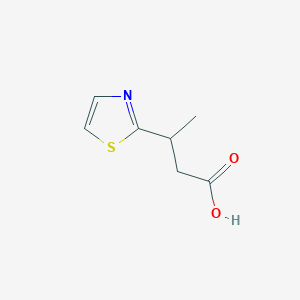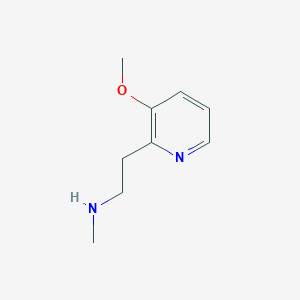
3-Methoxy-N-methyl-2-pyridineethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N-methyl-2-pyridineethanamine is an organic compound with a pyridine ring substituted with a methoxy group and a methylated amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-2-pyridineethanamine typically involves the alkylation of 3-methoxypyridine with methylamine under controlled conditions. One common method includes the use of a continuous flow setup where the starting material is passed through a column packed with a suitable catalyst, such as Raney nickel, using a low boiling point alcohol like 1-propanol at high temperature . This method offers high selectivity and yield, making it suitable for industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar continuous flow techniques. The use of robust catalysts and optimized reaction conditions ensures high efficiency and minimal waste, aligning with green chemistry principles.
化学反应分析
Types of Reactions
3-Methoxy-N-methyl-2-pyridineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a pyridine derivative with an oxidized side chain.
Reduction: The primary product is a reduced amine derivative.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Methoxy-N-methyl-2-pyridineethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 3-Methoxy-N-methyl-2-pyridineethanamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
3-Methoxy-2-methylpyridine: Similar structure but lacks the methylated amine group.
N-Methyl-3-methoxyaniline: Contains a methoxy group and a methylated amine but differs in the aromatic ring structure.
Uniqueness
3-Methoxy-N-methyl-2-pyridineethanamine is unique due to the presence of both a methoxy group and a methylated amine on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-(3-methoxypyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H14N2O/c1-10-7-5-8-9(12-2)4-3-6-11-8/h3-4,6,10H,5,7H2,1-2H3 |
InChI 键 |
BITOMQOVPIESMR-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=C(C=CC=N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
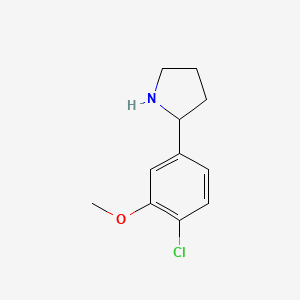
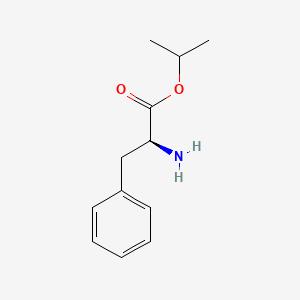
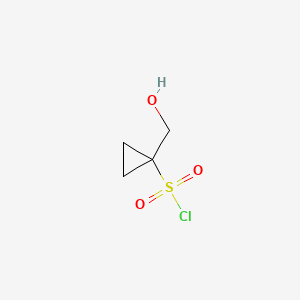
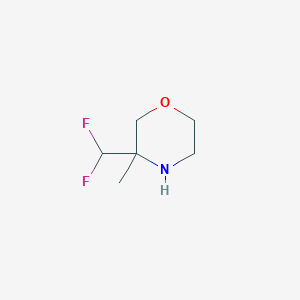

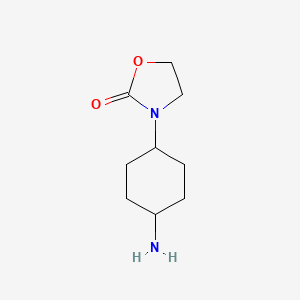
![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)

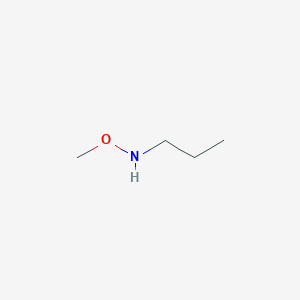

![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)

